Myrciacitrin I
Description
Historical Context and Discovery
Myrciacitrin I was first isolated in 1998 from the leaves of Myrcia multiflora DC., a plant traditionally used in Brazilian folk medicine for diabetes management. Researchers Yoshikawa et al. identified this flavanone glucoside alongside myrciacitrin II and myrciaphenones A/B during a systematic investigation of the plant’s antidiabetic properties. The discovery utilized methanol extraction followed by ethyl acetate fractionation, with structural elucidation achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Key Discovery Milestones
The compound’s structure comprises a (2S)-flavanone backbone with methyl groups at C-6/C-8, hydroxyl groups at C-5/C-2'/C-5', and a β-D-glucopyranosyl moiety at C-7.
Taxonomic Origin in Myrcia multiflora
Myrcia multiflora (Myrtaceae) is a neotropical species endemic to South America, particularly Brazil, Uruguay, and Trinidad. The plant thrives in cerrado and Atlantic forest biomes, characterized by its shrub-like morphology (3–5 m height) and elliptical, glabrous leaves.
Table 2: Taxonomic Classification
| Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Phylum | Tracheophyta |
| Class | Magnoliopsida |
| Order | Myrtales |
| Family | Myrtaceae |
| Genus | Myrcia |
| Species | M. multiflora |
Chemotaxonomic studies highlight the genus Myrcia as a prolific source of flavonoid glycosides and acetophenone derivatives, with M. multiflora exhibiting distinct accumulations of this compound (0.12–0.45% dry weight in leaves).
Significance in Ethnopharmacology
Myrcia multiflora has been termed “pedra-hume-caá” or “vegetable insulin” in Brazilian traditional medicine, primarily used to regulate blood glucose levels. This compound contributes to this activity through dual inhibition of:
- Aldose reductase (IC~50~ = 3.2 μM), a key enzyme in diabetic complications like neuropathy
- α-glucosidase (IC~50~ = 15.8 μM), which modulates postprandial hyperglycemia
Table 3: Comparative Inhibitory Activity
| Compound | Aldose Reductase IC~50~ (μM) | α-Glucosidase IC~50~ (μM) |
|---|---|---|
| This compound | 3.2 | 15.8 |
| Myrciacitrin II | 15.0 | 42.3 |
| Acarbose* | - | 193.7 |
| Epalrestat* | 0.04 | - |
*Reference drugs
The compound’s efficacy stems from its hydrogen-bonding capacity via multiple hydroxyl groups and steric interactions from the glucopyranosyl moiety. Ethnobotanical reports corroborate its use in decoctions (5–10 g dried leaves/L water) for glycemic control, though clinical validations remain pending.
Structure
2D Structure
3D Structure
Properties
CAS No. |
203734-33-2 |
|---|---|
Molecular Formula |
C23H26O11 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H26O11/c1-8-17(28)16-13(27)6-14(11-5-10(25)3-4-12(11)26)32-22(16)9(2)21(8)34-23-20(31)19(30)18(29)15(7-24)33-23/h3-5,14-15,18-20,23-26,28-31H,6-7H2,1-2H3/t14-,15+,18+,19-,20+,23-/m0/s1 |
InChI Key |
XIMHLIFRXMEWEW-HMFSKKNISA-N |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)O)O)O |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)O)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues within the Myrciacitrin Series
Myrciacitrin I belongs to a family of structurally related flavanone glycosides isolated from M. multiflora. Key analogues include Myrciacitrin II, III, IV, and V, which differ in substituent positions, glycosylation patterns, and bioactivity profiles (Table 1).
Table 1: Pharmacological and Structural Comparison of Myrciacitrin Analogues
Key Findings :
- Potency Variation : Myrciacitrin IV demonstrates exceptional aldose reductase inhibition (IC50 = 0.79 μmol/L), suggesting that galloylation or acetylation of the sugar moiety enhances enzyme binding .
- Structural Determinants : The position of glycosylation (C7 in this compound vs. C2 in III) significantly impacts activity. This compound’s α-glucosidase inhibition is absent in III, IV, and V, highlighting the importance of the C7 glucosyl group for this activity .
- Source Diversity : Myrciacitrin V has also been detected in placental tissue of Capsicum fruits, indicating broader natural distribution beyond Myrtaceae .
Comparison with Other Flavonoid Glycosides
This compound shares functional similarities with flavonols and flavanones but differs in substitution patterns and bioactivity (Table 2).
Table 2: Bioactivity Comparison with Non-Myrciacitrin Flavonoids
Key Insights :
- Mechanistic Uniqueness: Unlike flavonols (e.g., myricitrin, quercitrin), this compound’s flavanone backbone and methyl/glucosyl substitutions confer dual enzyme inhibition, a rare trait in natural products .
Preparation Methods
Biocatalytic Acylation Using Candida antarctica Lipase B
The enzymatic acylation of myricetin to produce this compound employs Candida antarctica lipase B (CaLB) as a biocatalyst. This method utilizes vinyl esters (e.g., vinyl propionate or vinyl octanoate) as acyl donors in acetone at 50°C. The reaction proceeds via regioselective esterification, targeting hydroxyl groups on the myricetin scaffold.
Reaction Conditions:
-
Acyl Donor: Vinyl propionate (VP) or vinyl octanoate (VO)
-
Solvent: Acetone
-
Temperature: 50°C
-
Catalyst: Immobilized CaLB (10% w/w relative to substrate)
-
Time: 8–96 hours
Kinetic studies reveal that ~90% of myricetin is esterified within 8 hours, with monopropionyl-myricetin (MP 1) constituting 74% of the product. Prolonged incubation (96 hours) shifts the equilibrium toward dipropionyl-myricetin (MP 2), indicating sequential acylation.
Regioselectivity and Structural Elucidation
NMR and MS/MS analyses confirm that acylation occurs predominantly at the C3′ and C4′ hydroxyl groups of the myricetin B-ring. For instance:
-
Monopropionyl-myricetin (MP 1): 41.2% acylation at C3′-OH and 58.8% at C4′-OH.
-
Dipropionyl-myricetin (MP 2): 47.8% diacylation at C3′,4′-OH and 52.2% at C3′,5′-OH.
Purification of this compound
Preparative High-Performance Liquid Chromatography (HPLC)
Crude reaction mixtures are purified using preparative HPLC with a C18 column and gradient elution (methanol/water with 0.1% formic acid). Key chromatographic parameters include:
| Parameter | Value |
|---|---|
| Column | Welch Xtimate C18 (250 × 4.6 mm) |
| Mobile Phase | Methanol:Water (0.1% H3PO4) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Fractions corresponding to this compound (retention time: 21.6–23.1 min for propionyl derivatives) are collected and lyophilized.
Challenges in Peak Resolution
Peak splitting observed during HPLC (e.g., MP 1 and MP 1′ at 21.6 and 23.1 min) is attributed to injection solvent effects or column artifacts. Reanalysis in acetone minimizes this phenomenon, ensuring high-purity isolates (>95%).
Physicochemical Characterization
Spectroscopic Analysis
Ultra-Performance Liquid Chromatography-MS/MS (UPLC-MS/MS):
-
This compound (MP 1): [M + H]+ = 374.2976 m/z (theoretical for C23H22O12).
-
Fragmentation Pattern: Loss of propionyl group (−56 Da) confirms monoacylation.
1H NMR (500 MHz, DMSO-d6):
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 206.1°C for propionylated derivatives, indicative of enhanced thermal stability compared to native myricetin (mp >300°C with decomposition).
Comparative Analysis of Acyl Donors
| Acyl Donor | Yield (%) | Major Product |
|---|---|---|
| Vinyl Propionate | 74 | Monopropionyl-myricetin |
| Vinyl Octanoate | 58 | Monooctanoyl-myricetin |
Octanoylation yields are lower due to steric hindrance from the longer acyl chain.
Scalability and Industrial Relevance
The enzymatic approach offers scalability, with >90% conversion achievable in bioreactors under optimized conditions . However, diacylated byproducts necessitate precise reaction control to maximize this compound yield.
Q & A
Q. Q1. What are the primary methods for isolating and identifying Myrciacitrin I from natural sources, and how can researchers ensure reproducibility?
Methodological Answer: this compound is typically isolated from Myrcia multiflora using chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC) . Key steps include:
- Plant material preparation : Lyophilization and solvent extraction (e.g., ethanol or methanol).
- Fractionation : Use of polarity-based solvents to separate compounds.
- Characterization : NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) for structural elucidation.
To ensure reproducibility, document solvent ratios, column packing materials, and instrumentation parameters (e.g., HPLC gradients) in the "Materials and Methods" section, adhering to guidelines for experimental detail .
Q. Q2. What spectroscopic criteria validate the purity and identity of this compound in experimental settings?
Methodological Answer: Purity is confirmed via:
- HPLC-DAD : A single peak at the compound’s retention time.
- TLC : Homogeneous spot under UV light.
Identity is validated using: - NMR : Match of δ-values (e.g., aromatic protons and glycosidic linkages) with literature .
- Mass spectrometry : Molecular ion ([M+H]⁺ or [M-H]⁻) matching theoretical mass.
For novel derivatives, include 2D NMR (COSY, HSQC, HMBC) to resolve structural ambiguities .
Advanced Research Questions
Q. Q3. How can researchers design experiments to investigate the biochemical mechanisms of this compound’s antioxidant activity while addressing conflicting data in existing literature?
Methodological Answer: To resolve contradictions (e.g., varying IC₅₀ values in DPPH assays):
Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
Include positive controls : Use ascorbic acid or Trolox for benchmark comparisons.
Multi-model validation : Combine in vitro (e.g., DPPH, ABTS) and cell-based assays (e.g., ROS scavenging in HepG2 cells).
Statistical rigor : Apply ANOVA with post-hoc tests to assess significance across replicates.
Address discrepancies by comparing extraction methods (e.g., differences in plant geography affecting metabolite profiles) .
Q. Q4. What computational strategies are effective for predicting the pharmacokinetic properties of this compound, and how can these models be experimentally validated?
Methodological Answer:
- In silico tools : Use SwissADME or pkCSM to predict bioavailability, logP, and CYP450 interactions.
- Validation steps :
- In vitro permeability : Caco-2 cell assays for intestinal absorption.
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
- Protein binding : Equilibrium dialysis to measure free fraction.
Report discrepancies between predicted and experimental data, and refine models using Bayesian statistics .
Q. Q5. How should researchers optimize the total synthesis of this compound to address low yields in glycosylation steps?
Methodological Answer: Low yields in glycosylation often stem from steric hindrance or poor leaving-group activation. Optimization strategies include:
- Protecting group strategy : Use orthogonal groups (e.g., TBS for hydroxyls) to direct regioselectivity.
- Catalytic systems : Employ Schmidt’s trichloroacetimidate method with BF₃·OEt₂ as a catalyst.
- Solvent optimization : Test dichloromethane vs. acetonitrile for improved activation.
Validate success via HPLC monitoring and intermediate characterization (NMR, HRMS). Document failed attempts to guide future syntheses .
Methodological & Analytical Questions
Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s cytotoxicity studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism).
- Quality metrics : Report R², Hill slope, and 95% confidence intervals for IC₅₀ values.
- Outlier management : Use Grubbs’ test to exclude anomalous data points.
For comparative studies (e.g., this compound vs. analogs), apply ANCOVA to adjust for baseline variability .
Q. Q7. How can researchers reconcile discrepancies in reported bioactivity data for this compound across different cell lines?
Methodological Answer: Discrepancies may arise from cell-specific uptake or metabolic pathways. Mitigate by:
Standardize cell culture conditions : Use identical media, passage numbers, and seeding densities.
Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS.
Pathway analysis : Use RNA-seq or proteomics to identify cell-specific targets (e.g., Nrf2 in antioxidant response).
Publish raw data and analysis scripts to enable meta-analyses .
Ethical & Reproducibility Considerations
Q. Q8. What ethical guidelines apply to in vivo studies investigating this compound’s pharmacological effects?
Methodological Answer:
- Animal welfare : Follow ARRIVE 2.0 guidelines for reporting (e.g., sample size justification, randomization).
- Ethical approval : Obtain IACUC approval for protocols involving vertebrate models.
- Data transparency : Share negative results (e.g., lack of efficacy in certain models) to reduce publication bias .
Data Presentation & Publication
Q. Q9. How should researchers present complex spectral data for this compound derivatives in supplementary materials?
Methodological Answer:
- NMR assignments : Tabulate δ-values (ppm), multiplicity, and coupling constants.
- MS/MS fragmentation : Annotate key fragments with proposed structures.
- Deposition : Upload raw spectra to repositories like Zenodo or ChemSpider.
Avoid redundancy; reference supporting information in the main text’s "Results" section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
